2-Chloro-2-oxo-1-phenylethyl acetate
Description
Novel Reactivity of 2-(Chloromethoxy)ethyl Acetate
The study explores the reactivity of 2-(Chloromethoxy)ethyl acetate with alcohols in the presence of silver carbonate, leading to the production of 2-(alkoxymethoxy)ethyl acetates and bis(alkoxy)methanes. A proposed mechanism suggests the involvement of a chloromethyl ether oxygen atom in the formation of these products .
SYNTHESIS AND PROPERTIES OF 2-(2-CHLORO-ETHOXY)-ACETATE
This paper details the synthesis of various 2-(2-chloro-ethoxy) acetates through the reaction of 2-oxo-1,4-dioxane with alcohol and thionyl chloride. The study also examines the reactions of ethyl 2-(2-chloro-ethoxy) acetate, including base-catalyzed and acid-catalyzed hydrolysis, leading to different products. The compounds were characterized using IR, 1HNMR, elemental analysis, and MS .
FT-IR, FT-Raman and DFT calculations of 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate
The research presents vibrational spectroscopic analysis and density functional theory calculations for 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate. The study includes synthesis, elemental analysis, and computational predictions of vibrational wavenumbers, infrared intensities, and Raman activities .
Synthesis, Crystal Structure and Antitumour Activity of Ethyl 2-[(2-Amino-3-Cyano-4-Phenethyl-4H-Naphtho[1,2-b]Pyran-8-yl)Oxy]acetate
This paper reports the synthesis of Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate by condensation of ethyl 2-chloroacetate. The study provides the crystal structure of the compound and its antitumor activity against certain cancer cell lines .
Vibrational spectroscopic investigations and computational study of 5-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate
The paper investigates the molecular structure and vibrational frequencies of 5-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate. The study uses computational methods to analyze the stability, charge transfer, and nonlinear optical properties of the molecule. The findings include a comparison of geometrical parameters and hyperpolarizability with similar derivatives .
Scientific Research Applications
Chemical and Bioactivity Diversity in Agarwood Compounds
2-Chloro-2-oxo-1-phenylethyl acetate is structurally related to 2-(2-phenylethyl)chromones, which are key components in agarwood, known for their diverse biological properties. These properties include antioxidant, antimicrobial, neuroprotective, anti-inflammatory, and acetylcholinesterase inhibitory activities. Studies from January 1976 to September 2021 have focused on the phytochemistry, bioactivity, and quality control of these compounds, aiming to clarify their chemical specificity, diversity, and structure-activity relationship. Factors such as tree species, induction methods, and formation time contribute to the chemical diversity of 2-(2-phenylethyl)chromones, suggesting that different types should be utilized in quality control methods of agarwood (Yu et al., 2022).
Role in ACE2 and Cardiovascular Regulation
Although not directly mentioning 2-Chloro-2-oxo-1-phenylethyl acetate, related research on ACE2 (angiotensin-converting enzyme 2) highlights its importance in cardiovascular health and disease treatment. ACE2 serves as a critical protective pathway against heart failure, hypertension, lung disease, and diabetes, with recombinant ACE2 therapies showing potential for disease conditions associated with an activated renin-angiotensin system (Gheblawi et al., 2020).
Insights into Molecular Action in SARS-CoV-2
Chlorine dioxide's mechanism of action in COVID-19 provides insights into the potential molecular interactions of similar compounds. The study hypothesizes that chlorine dioxide acts by oxidizing critical amino acids in the SARS-CoV-2 spike and ACE2 structure, suggesting a broad avenue for researching the interactions of chemical compounds with viral structures (Insignares-Carrione et al., 2020).
Separation of Phenylethanoid Glycosides and Iridoids
The countercurrent separation (CCS) technique, used for purifying phenylethanoid glycosides and iridoids, showcases the potential application of advanced chemical separation techniques that could be relevant for substances like 2-Chloro-2-oxo-1-phenylethyl acetate. This method overcomes challenges associated with conventional chromatography in separating highly polar molecules, indicating the importance of selecting appropriate solvent systems for effective separation (Luca et al., 2019).
properties
IUPAC Name |
(2-chloro-2-oxo-1-phenylethyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-7(12)14-9(10(11)13)8-5-3-2-4-6-8/h2-6,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERNQQVIUAZUHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870897 | |
Record name | 1-(Chloroformyl)benzyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-oxo-1-phenylethyl acetate | |
CAS RN |
1638-63-7 | |
Record name | O-Acetylmandeloyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Chloroformyl)benzyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1638-63-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28337 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Chloroformyl)benzyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloroformyl)benzyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.159 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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